molecular formula C15H20N6O B2371856 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine CAS No. 2415525-88-9

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B2371856
CAS No.: 2415525-88-9
M. Wt: 300.366
InChI Key: KJKSLTARUFWOAV-UHFFFAOYSA-N
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Description

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves the reaction of 5-ethylpyrimidine-2-amine with 1-(4-methoxypyrimidin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzimidazole
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is unique due to its specific structural features, such as the presence of both ethyl and methoxy groups on the pyrimidine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-3-12-10-17-14(18-11-12)20-6-8-21(9-7-20)15-16-5-4-13(19-15)22-2/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKSLTARUFWOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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